4,4'-Biphenyldiboronic acid

概要

説明

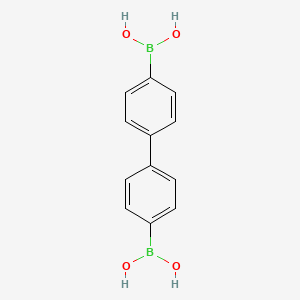

4,4’-Biphenyldiboronic acid is an organic compound that belongs to the class of biphenyls and derivatives. It consists of two benzene rings linked by a carbon-carbon bond, with each benzene ring bearing a boronic acid group. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.

作用機序

Target of Action

The primary target of 4,4’-Biphenyldiboronic Acid is Beta-lactamase, an enzyme found in many bacteria . This enzyme plays a crucial role in bacterial resistance to beta-lactam antibiotics, such as penicillins, by breaking the antibiotics’ structure and rendering them ineffective .

Mode of Action

Boronic acids are known to form reversible covalent complexes with enzymes, potentially inhibiting their activity .

Biochemical Pathways

It is involved in the synthesis of organic field-effect transistors and light-emitting diodes . It also plays a role in the preparation of arylboronates from reactions with catechol, dihydroxynaphthalene, and diaminobenzenedithiol .

Result of Action

It is known to be involved in the synthesis of various organic compounds, indicating its potential utility in chemical and pharmaceutical research .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, the enhancers 1,1’-biphenyl-4-yl boronic acid and 4-iodophenol act synergistically in the horseradish peroxidase-catalysed oxidation of luminol . This concentration-dependent effect reduces background, increases signal, and hence improves signal-to-background for detection of peroxidase .

準備方法

Synthetic Routes and Reaction Conditions: 4,4’-Biphenyldiboronic acid can be synthesized through several methods. One common approach involves the Suzuki coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst and a base. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dimethylformamide, under inert atmosphere conditions .

Industrial Production Methods: Industrial production of 4,4’-Biphenyldiboronic acid often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 4,4’-Biphenyldiboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid groups to boranes.

Substitution: The boronic acid groups can participate in substitution reactions, such as the Suzuki coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran.

Major Products:

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Biphenyl derivatives with new substituents on the benzene rings.

科学的研究の応用

4,4’-Biphenyldiboronic acid has a wide range of applications in scientific research:

Biology: The compound can be used in the development of sensors and probes for detecting biological molecules.

類似化合物との比較

- Benzene-1,4-diboronic acid

- Phenylboronic acid

- 4-Biphenylboronic acid

- Bis(pinacolato)diboron

- 2,5-Thiophenediylbisboronic acid

Uniqueness: 4,4’-Biphenyldiboronic acid is unique due to its biphenyl structure, which provides rigidity and stability to the molecule. This structural feature enhances its utility in forming stable complexes and participating in various chemical reactions. Additionally, the presence of two boronic acid groups allows for versatile functionalization and cross-coupling reactions .

生物活性

4,4'-Biphenyldiboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound is characterized by its two boronic acid groups attached to a biphenyl structure, which enables it to interact with various biological targets, including proteins and enzymes. This article provides an overview of the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features two boron atoms each bonded to hydroxyl groups (-OH), which are essential for its reactivity and interaction with biological molecules.

Anticancer Properties

Research has indicated that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. The proteasome is crucial for degrading ubiquitinated proteins that regulate cell cycle and apoptosis. A study demonstrated that boronic acid derivatives can induce apoptosis in cancer cells by disrupting this degradation pathway .

Table 1: Summary of Anticancer Activity

| Compound | Mechanism of Action | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| This compound | Proteasome inhibition | HeLa | 5.2 |

| Other Boronic Derivatives | Various (e.g., cell cycle arrest) | MCF-7 | 3.8 |

Interaction with Insulin

A theoretical model was developed to study the interaction between boronic acids and insulin. The computational analysis indicated that certain boronic acids could stabilize insulin by forming non-covalent interactions. Specifically, 3-Benzyloxyphenylboronic acid showed significant binding affinity with insulin residues, suggesting potential applications in diabetes management .

Table 2: Binding Affinity Scores

| Boronic Acid Derivative | Binding Energy (kcal/mol) | Interaction Sites |

|---|---|---|

| 3-Benzyloxyphenylboronic Acid | -10.5 | Glu21, His5 |

| This compound | -9.8 | Not specified |

Case Study 1: Antiviral Activity

In a study exploring the antiviral properties of boronic acids, researchers found that certain derivatives inhibited the activity of HCV NS3/4A protease. This suggests that compounds like this compound may possess antiviral properties through similar mechanisms .

Case Study 2: Fluorescent Probes

Another application of boronic acids is their use as fluorescent probes for detecting biological species. Studies have shown that derivatives can exhibit sensitive fluorescent responses when interacting with saccharides or other biological molecules, indicating their utility in biochemical assays .

特性

IUPAC Name |

[4-(4-boronophenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12B2O4/c15-13(16)11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(17)18/h1-8,15-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHKDOGTVUCXKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370390 | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4151-80-8 | |

| Record name | 4,4'-Biphenyldiboronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004151808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Biphenyldiboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-BIPHENYLDIBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OS4M710QCG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4,4'-biphenyldiboronic acid interact with its targets, and what are the downstream effects?

A: this compound exhibits its interactions primarily through the two boronic acid groups, which can bind to cis-diol units. This binding is particularly relevant in sensing applications. For example, it forms cyclic or linear oligomeric polyanions with D-glucose. [] These polyanions can then electrostatically interact with polycationic indicators like poly-N-(3-aminopropyl)methacrylamide (PAPMA) leading to detectable changes in potentiometric responses. [] This principle forms the basis for a novel potentiometric D-glucose sensor. []

Q2: What is the structural characterization of this compound?

A2: this compound, also known as [1,1'-biphenyl]-4,4'-diylboronic acid, has the following characteristics:

- Spectroscopic Data: While the provided research papers don't provide comprehensive spectroscopic data, they do mention key features. For instance, the disappearance of the B—OH band (at 3370 cm-1) in the Fourier transform infrared spectroscopy (FT-IR) spectra confirms the formation of Ge-PAFs, signifying the involvement of boronic acid groups in the reaction. []

Q3: Can you discuss the material compatibility and stability of this compound in relation to its performance and applications under various conditions?

A: this compound demonstrates utility in constructing porous materials like germanium-centered porous aromatic frameworks (Ge-PAFs). [] These frameworks, synthesized using this compound as a linker, exhibit high thermal stability, remaining stable up to 420°C in air. [] They also demonstrate significant chemical stability, being insoluble in common organic solvents like methanol, ethanol, acetone, tetrahydrofuran (THF), chloroform, and dimethylformamide (DMF). [] This stability makes Ge-PAFs potentially suitable for applications requiring robustness in demanding chemical environments.

Q4: How is this compound used in supramolecular chemistry and crystal engineering?

A4: this compound plays a crucial role in supramolecular chemistry and crystal engineering as a building block for creating diverse structures. Its rigid linear structure, coupled with the two directional boronic acid groups capable of forming hydrogen bonds, makes it ideal for constructing predictable and well-defined architectures.

Q5: What are the analytical methods and techniques used to characterize and quantify this compound?

A5: Researchers rely on various analytical techniques to characterize and quantify this compound and its derivatives. Some key methods include:

- Fourier Transform Infrared Spectroscopy (FT-IR): FT-IR is instrumental in identifying functional groups and confirming successful reactions. The disappearance or appearance of specific peaks, like the B—OH band, provides valuable information about the reaction progress and the formation of desired products. []

- Solid-State ¹³C Cross-Polarization Magic Angle Spinning Nuclear Magnetic Resonance (CP/MAS NMR): This technique provides insights into the carbon framework of materials synthesized using this compound. For instance, in Ge-PAFs, the ¹³C CP/MAS NMR spectra reveal signals corresponding to aromatic carbons in the phenylene groups, confirming the incorporation of the linker into the framework. []

- Powder X-Ray Diffraction (PXRD): PXRD helps determine the crystallinity of materials. In the case of Ge-PAFs, PXRD data suggests an amorphous structure, indicating the absence of long-range order. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。